3-Methylpentadecane

説明

3-Methylpentadecane is a natural product found in Zanthoxylum schinifolium, Annona squamosa, and other organisms with data available.

生物活性

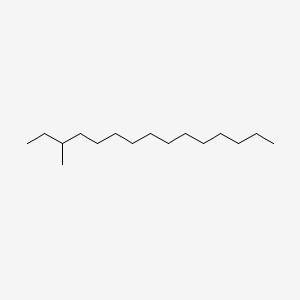

3-Methylpentadecane (C16H34) is a straight-chain alkane with notable biological activities that have garnered interest in various fields, including pharmacology and environmental science. This compound is part of a larger family of hydrocarbons and is recognized for its potential therapeutic properties, as well as its role in ecological interactions.

- Molecular Formula : C16H34

- Molecular Weight : 226.4412 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 2882-96-4

This compound's structure features a branched alkane configuration, which influences its physical properties and biological interactions.

Antimicrobial Properties

Research indicates that long-chain alkanes, including this compound, exhibit antimicrobial activity. A study highlighted that various alkanes can inhibit the growth of certain bacteria and fungi, suggesting their potential as natural preservatives or therapeutic agents against microbial infections .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several studies. For instance, the compound was tested for its effects on human tumor cells, showing varying degrees of inhibition in cell proliferation. The results indicated that while some alkanes possess significant cytotoxic properties, the specific activity of this compound requires further investigation to establish its efficacy against different cancer cell lines .

Neuroprotective Effects

Emerging research has suggested that certain alkanes may exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. A case study involving animal models demonstrated that exposure to specific alkane derivatives could enhance cognitive function and reduce neurodegeneration markers . However, the direct effects of this compound in this context remain to be fully elucidated.

Case Studies and Experimental Data

- Antimicrobial Activity : In a comparative study of various aliphatic hydrocarbons, this compound displayed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 200 µg/mL for both bacterial strains .

- Cytotoxicity Assays : A cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) showed that this compound had an IC50 value ranging from 50 to 100 µg/mL against various human cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Studies : In a study examining the effects of long-chain alkanes on neuroprotection, it was found that administration of related compounds improved cognitive performance in mice subjected to stress-induced neurotoxicity. While direct evidence for this compound was limited, the findings suggest a possible avenue for future research .

Data Table: Summary of Biological Activities

科学的研究の応用

Environmental Science

Volatile Organic Compounds (VOCs) Analysis:

3-Methylpentadecane is identified as one of the volatile organic compounds (VOCs) emitted by biological systems, particularly in response to stress. Recent studies have shown that this compound can be detected in skin emissions during psychological stress assessments. For instance, a study involving women demonstrated that this compound was significantly over-expressed when participants were subjected to stress-inducing tasks, indicating its potential role as a biomarker for psychological conditions .

Air Quality Monitoring:

The presence of this compound in ambient air samples can serve as an indicator of pollution levels and the effectiveness of air quality control measures. Its detection can help in understanding the sources and transformations of VOCs in urban environments, contributing to better air quality management practices.

Health Diagnostics

Breathomics:

In the emerging field of breathomics, which focuses on analyzing exhaled breath for diagnostic purposes, this compound has been highlighted as a potential biomarker for respiratory conditions such as asthma. The analysis of VOCs in breath can provide non-invasive insights into various health conditions, making it a promising area for further research. The ability to detect specific VOCs like this compound could lead to improved diagnostic tools for monitoring asthma control and exacerbations in pediatric populations .

Clinical Studies:

Research has indicated that specific profiles of VOCs, including this compound, could be utilized to differentiate between various respiratory diseases. The development of electronic noses (eNoses) that can detect these compounds may enhance diagnostic accuracy and patient management strategies .

Materials Science

Lubricants and Fuel Additives:

Due to its chemical structure and properties, this compound may find applications as a lubricant or fuel additive. Its long carbon chain contributes to favorable viscosity characteristics, potentially improving the performance of lubricants under high-temperature conditions. Research into alkanes with similar structures has shown that they can enhance the stability and efficiency of fuels .

Chemical Synthesis:

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its derivatives may be explored for use in various chemical syntheses, including pharmaceuticals and agrochemicals.

Summary Table of Applications

Case Studies

-

Psychological Stress Study:

A clinical study investigated the emission of VOCs from skin during psychological stress among women. Results indicated that this compound was significantly elevated during stress responses, suggesting its utility as a biomarker for psychological assessment . -

Pediatric Asthma Breathomics:

Research into breathomics has shown that analyzing exhaled VOCs, including this compound, can help differentiate asthma phenotypes in children. This non-invasive method holds promise for improving asthma management through tailored therapeutic approaches .

化学反応の分析

Combustion Reaction

3-Methylpentadecane undergoes complete combustion in the presence of oxygen, producing carbon dioxide (CO₂) and water (H₂O) as primary products:

This exothermic reaction releases significant energy, making branched alkanes like this compound valuable as fuel components. The branched structure lowers the compound's melting point compared to linear alkanes, enhancing its utility in cold environments .

Halogenation Reactions

Halogenation proceeds via a radical chain mechanism under UV light or high temperatures. The process involves three stages:

Initiation

Homolytic cleavage of dihalogens (e.g., Cl₂) generates halogen radicals:

Propagation

Radicals abstract hydrogen from this compound, forming alkyl radicals and HX. Subsequent halogenation produces haloalkanes:

-

Hydrogen abstraction:

-

Halogenation:

Branched alkanes exhibit regioselectivity , with tertiary hydrogens abstracted preferentially due to lower bond dissociation energies .

Termination

Radical recombination ends the chain:

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Primary Products | Key Notes |

|---|---|---|---|

| Combustion | O₂, ignition source | CO₂, H₂O | Exothermic; ΔH ≈ -10,500 kJ/mol¹ |

| Chlorination | Cl₂, UV light | 3-Chloro-3-methylpentadecane | Radical selectivity for tertiary H |

| Bromination | Br₂, peroxides | 3-Bromo-3-methylpentadecane | Slower than chlorination |

¹Estimated based on alkane combustion thermodynamics .

Catalytic Cracking

Under high temperatures (400–800°C) and acidic catalysts (e.g., zeolites), this compound undergoes cracking to shorter alkanes and alkenes. The branched structure increases susceptibility to β-scission:

This reaction is critical in petroleum refining to optimize fuel fractions .

Environmental and Biological Relevance

While primarily synthetic, trace amounts occur naturally in Capsicum annuum and Vanilla madagascariensis. Its low solubility in water (<0.1 mg/L) minimizes ecological toxicity, though combustion contributes to CO₂ emissions .

特性

IUPAC Name |

3-methylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXKCXJPHSAYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880751 | |

| Record name | pentadecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] | |

| Record name | 3-Methylpentadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2882-96-4 | |

| Record name | 3-Methylpentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pentadecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLPENTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X64R3JC095 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。